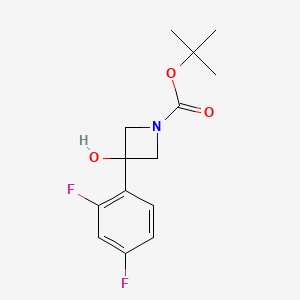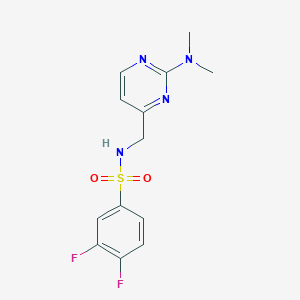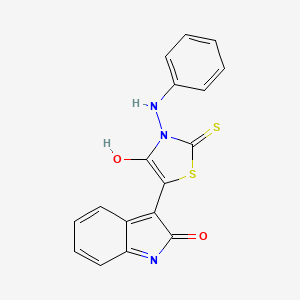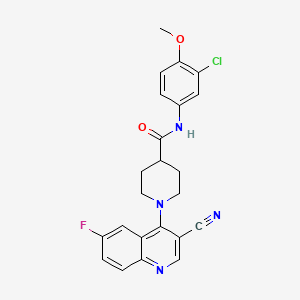![molecular formula C13H23NO5 B2956133 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 1998992-03-2](/img/structure/B2956133.png)
2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is also known as MK-677 or Ibutamoren and belongs to the class of non-peptide growth hormone secretagogues.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study by Yamaguchi et al. (1992) highlights the preparation of compounds with methoxycarbonylamino and methoxycyclopentyl groups through condensation reactions, emphasizing the methods for synthesizing fatty acids with o-heterocycles in terminal positions. This research could be relevant for understanding the synthetic pathways that might apply to the compound (Yamaguchi, Takahashi, & Kawase, 1992).
Potential Drug Applications
Modi et al. (2003) explored indole-2-acetic acid methyl esters, showcasing the synthesis and potential applications of these compounds in medicinal chemistry. Although the direct application to 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid isn't mentioned, the methodologies and applications in drug development processes provide insight into how similar compounds might be utilized (Modi, Oglesby, & Archer, 2003).
Biochemical Applications
The work by Barnsley (1966) on the formation of 2-hydroxypropylmercapturic acid from halogenated propanes in rats demonstrates the metabolic pathways of compounds that share functional groups with 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, providing insights into biochemical applications and metabolism (Barnsley, 1966).
Catalytic Applications
Rucklidge et al. (2005) investigated the methoxycarbonylation of vinyl acetate catalyzed by palladium complexes, a process relevant to industrial chemistry and the synthesis of esters. This study could inform on catalytic roles that similar compounds may play in synthesizing ester derivatives (Rucklidge, Morris, & Cole-Hamilton, 2005).
Radiolabeling and Neuroprotective Applications
Yu et al. (2003) described the radiolabeling and biodistribution of a neuroprotective drug with structural similarities, emphasizing the potential of such compounds in neuroprotection and imaging studies. This suggests that 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid might also have applications in medical imaging or as a neuroprotective agent (Yu et al., 2003).
Propiedades
IUPAC Name |
2-(1-methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(18-4)7-5-6-8-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRMCNZBMIKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CCCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2956052.png)





![4-Benzyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2956061.png)
![Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate](/img/structure/B2956062.png)

![4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone](/img/structure/B2956066.png)


![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2956072.png)